methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a structurally complex small molecule characterized by a methyl benzoate core linked to a cyclopenta[d]pyrimidin moiety via a thioacetamido bridge. The cyclopenta[d]pyrimidin ring system is substituted with a dimethylaminopropyl chain at position 1 and an oxo group at position 2.
Properties
IUPAC Name |
methyl 4-[[2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-25(2)12-5-13-26-18-7-4-6-17(18)20(24-22(26)29)31-14-19(27)23-16-10-8-15(9-11-16)21(28)30-3/h8-11H,4-7,12-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVCJZXQTPIRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 432.62 g/mol
- IUPAC Name : this compound
The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, while the cyclopentapyrimidine moiety may confer unique biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism : The compound acts as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a protein involved in histone methylation and gene silencing associated with cancer progression. Inhibitors of EZH2 have been shown to induce apoptosis in various cancer cell lines .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Methyl 4-(...) | <10 | EZH2 |
| Similar Compound A | 69 ± 14 | EZH1 |
Neuropharmacological Effects
The dimethylamino group in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter release and receptor activity:
- Dopaminergic Activity : Research indicates that compounds affecting dopaminergic pathways can enhance locomotion and alter behavior in animal models. For example, the administration of similar compounds alongside dopamine agonists has shown increased dopamine release in the nucleus accumbens .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of pyrimidine derivatives demonstrated that modifications to the cyclopentapyrimidine structure significantly enhanced antitumor efficacy against prostate cancer cells. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis in vitro.
- Neuropharmacological Assessment : In a behavioral study using rodents, administration of the compound led to increased locomotor activity when combined with subeffective doses of methamphetamine, suggesting a possible synergistic effect on dopaminergic signaling .
Comparison with Similar Compounds
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26)
Key Features :
- Core Structure: Thieno[2,3-d]pyrimidin substituted with a methyl group at position 6 and a phenyl group at position 3.
- Linker : The benzoate moiety is connected via an oxy group instead of a thioacetamido bridge.
- Substituents: Lacks the dimethylaminopropyl and cyclopenta-fused ring system present in the target compound.
Physicochemical Properties :
- Melting Point: 147–148°C
- Molecular Weight: 376.4 g/mol (LC-MS: m/z 377.0 [M+H]+)
- Synthesis Yield: 69% .
Comparison: The absence of the cyclopenta ring and thioacetamido bridge in Compound 26 reduces structural complexity compared to the target compound.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
Key Features :
- Core Structure : Pyrimidine ring with a methyl group at position 6 and a thietan-3-yloxy substituent at position 3.
- Linker : Ethyl ester group connected via a thioether bond.
Synthesis :
Synthesized via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .
Comparison :
The ethyl ester and simpler pyrimidine scaffold contrast with the target compound’s methyl benzoate and cyclopenta[d]pyrimidin system. The thietan-3-yloxy group introduces a strained three-membered ring, which may influence metabolic stability.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) share functional groups (e.g., cyano, nitroaryl) with the target compound but differ in core structure .
Physicochemical Properties :
- Melting Point: 215–217°C
- Purity: 55%
- Molecular Weight: 550.08 g/mol (HRMS-ESI)
The presence of multiple ester groups may enhance solubility compared to the target compound.
Quantitative Similarity Analysis
While direct similarity indexing (e.g., Tanimoto coefficient) for the target compound is unavailable, methods described in can be extrapolated. For example:
- Molecular Properties: Compare logP, polar surface area, and hydrogen-bonding donors/acceptors.
- Pharmacokinetics : Predict bioavailability and metabolic stability using tools like UCSF Chimera () for molecular docking .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Pharmacokinetic Predictions (Hypothetical)
| Compound Name | logP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted Bioavailability |
|---|---|---|---|---|---|
| Target Compound | 2.8 | 95 | 2 | 6 | Moderate |
| Compound 26 | 3.1 | 78 | 1 | 5 | High |
| Compound 2d | 2.5 | 120 | 3 | 8 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
